(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride

Description

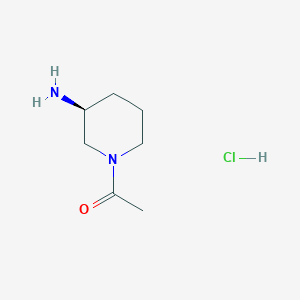

(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is a chiral piperidine derivative characterized by an acetyl group attached to the 1-position of a 3-aminopiperidine ring, with an (S)-configuration at the stereocenter. Its molecular formula is C₇H₁₄N₂O·HCl, and its CAS registry number is 1207602-55-8 . The compound is structurally significant in medicinal chemistry due to the presence of the aminopiperidine moiety, which is commonly utilized as a pharmacophore in drug design for targeting enzymes or receptors (e.g., kinases, GPCRs) .

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. However, its toxicological and environmental safety profiles remain understudied, as is common with many aminopiperidine derivatives .

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-[(3S)-3-aminopiperidin-1-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

OMUFVZFNUFHIMN-FJXQXJEOSA-N |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)N.Cl |

Canonical SMILES |

CC(=O)N1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the reduction of pyridine derivatives.

Acylation: The final step involves the acylation of the aminopiperidine with ethanoyl chloride to form the desired product. The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a lead molecule in the development of new pharmacological agents. Its structure, featuring a piperidine ring with an amino group and a ketone moiety, allows for various modifications that can enhance its therapeutic efficacy. The hydrochloride salt form increases its solubility, making it suitable for biological assays and formulations.

Key Pharmacological Properties

- CNS Activity : (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride has been investigated for its effects on the central nervous system. Studies indicate its potential as a modulator of neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Anticancer Activity : Preliminary research has shown that this compound exhibits significant inhibition of cell proliferation in colorectal cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is typically evaluated through various bioassays that measure its efficacy against specific biological targets. These assessments are crucial for determining its therapeutic viability.

Interaction Studies

Research has focused on how this compound interacts with various receptors within the body. For instance, studies have indicated that it may exhibit selective binding affinities that could lead to targeted therapeutic effects .

Synthetic Methods

Several synthetic routes have been developed to obtain (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride with high purity and specific stereochemistry. Common methods include multi-step organic reactions involving chiral auxiliaries to ensure enantiomeric purity.

| Synthetic Method | Description |

|---|---|

| Chiral Auxiliary Method | Utilizes chiral reagents to produce enantiomerically pure compounds. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields through controlled heating. |

Study 1: Anticancer Efficacy

A study explored the effects of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride on colorectal cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The compound was administered at varying concentrations, with results indicating a dose-dependent response.

Study 2: CNS Modulation

In another study, the compound was evaluated for its potential to modulate neurotransmitter release in animal models. The results suggested that it could influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)ethanone Hydrochloride (CAS 71879-46-4)

- Structural Difference: The amino group is located at the 4-position of the piperidine ring instead of the 3-position.

- Physicochemical Properties :

- Implications: Positional isomerism may alter binding affinity to biological targets. For example, 4-aminopiperidine derivatives often exhibit distinct selectivity profiles compared to 3-amino analogs in kinase inhibition studies .

(R)-1-(3-Aminopiperidin-1-yl)ethanone Hydrochloride (CAS 1207602-55-8)

- Structural Difference : Enantiomer with (R)-configuration at the stereocenter.

- Key Data :

- Functional Impact :

1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride

((1R,4R)-4-Aminocyclohexyl)(3,3-Difluoropiperidin-1-yl)methanone Hydrochloride (CAS 2358751-50-3)

- Structural Difference: Features a cyclohexyl-aminocarbonyl group and difluoropiperidine moiety.

- Key Data :

- Applications: The difluoropiperidine group may enhance binding to hydrophobic pockets in enzyme active sites.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (S)-1-(3-Aminopiperidin-1-yl)ethanone HCl | 1207602-55-8 | C₇H₁₄N₂O·HCl | 178.67 | 3-Aminopiperidine, (S)-configuration |

| 1-(4-Aminopiperidin-1-yl)ethanone HCl | 71879-46-4 | C₇H₁₄N₂O·HCl | 178.67 | 4-Aminopiperidine |

| (R)-1-(3-Aminopiperidin-1-yl)ethanone HCl | 1207602-55-8 | C₇H₁₄N₂O·HCl | 178.67 | 3-Aminopiperidine, (R)-configuration |

| 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one HCl | - | C₁₀H₁₅F₃N₂O·HCl | 278.71 | Trifluorobutanone substitution |

Biological Activity

(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride has the molecular formula C7H15ClN2O and a molecular weight of approximately 178.66 g/mol. The compound features a piperidine ring substituted with an amino group and an ethanone moiety, which enhances its solubility in aqueous environments, facilitating various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| Solubility | High (hydrochloride form) |

| Structural Features | Piperidine derivative |

Research indicates that (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride may interact with neurotransmitter receptors in the central nervous system due to its structural similarity to various neurotransmitters. This interaction suggests potential applications in treating neurological disorders.

Key Mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmission.

- Nucleophilic Activity : The amino group can act as a nucleophile, participating in various biochemical reactions.

Pharmacological Studies

Several studies have investigated the biological activity of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride, focusing on its effects on cancer cells and other biological targets.

Case Studies:

- Anticancer Activity :

- Inhibition of Cellular Migration :

- Neuropharmacological Effects :

Structure-Activity Relationship (SAR)

The biological activity of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is influenced by its structural features. Variations in the piperidine ring or substitutions at different positions can lead to significant changes in activity.

| Compound | Activity |

|---|---|

| (S)-1-(3-Aminopiperidin-1-yl)ethanone HCl | Anticancer, neuropharmacological effects |

| 2-(3-Aminopiperidin-1-yl)ethanol | Different pharmacological profile |

| 3-(Aminomethyl)pyridine | Altered receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.